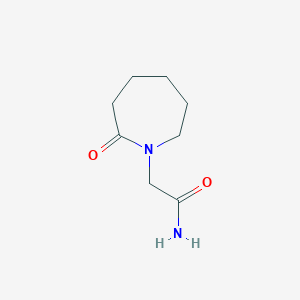

TPDI-Hex

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

TPDI-Hex can be synthesized using an optimized direct heteroarylation carbon–carbon bond forming method. This method involves the use of low-cost and readily available starting materials, and it can be scaled up to multi-gram quantities without the need for column-chromatography purification . The reaction conditions typically involve the use of solvents like chloroform and o-xylene, and the process can be carried out in air .

Chemical Reactions Analysis

TPDI-Hex undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tri-n-propylamine for reduction and other standard organic solvents. The major products formed from these reactions are typically derivatives of the original compound, which can be used in further applications such as in the fabrication of bulk heterojunction solar cells .

Scientific Research Applications

TPDI-Hex has a wide range of scientific research applications. In chemistry, it is used as a non-fullerene acceptor in organic photovoltaic devices, achieving power conversion efficiencies of around 5% . In biology and medicine, its luminescent properties make it useful for imaging and diagnostic applications. In industry, this compound is used in the development of flexible and lightweight solar cells, which can be integrated into various surfaces and devices .

Mechanism of Action

The mechanism by which TPDI-Hex exerts its effects involves its electronic structure. The compound has a band gap of 2.1 eV, with a highest occupied molecular orbital (HOMO) energy level of -5.8 eV and a lowest unoccupied molecular orbital (LUMO) energy level of -3.7 eV . These properties allow it to efficiently absorb light and generate free charges, which can then be transported to generate electricity in photovoltaic devices .

Comparison with Similar Compounds

TPDI-Hex is unique compared to other similar compounds due to its twisted structure, which enhances its solubility and processability. Similar compounds include N-annulated perylene diimide dimers with thiophene or bithiophene bridging units, which have different electronic and optical properties . These compounds, such as M1 and M2, exhibit higher open-circuit voltages but lower power conversion efficiencies compared to this compound .

Properties

Molecular Formula |

C80H80N6O8 |

|---|---|

Molecular Weight |

1253.5 g/mol |

IUPAC Name |

15-hexyl-6-[15-hexyl-9,11,19,21-tetraoxo-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4(27),5,7,12,17,22(26),23-decaen-6-yl]-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4(27),5,7,12,17,22(26),23-decaene-9,11,19,21-tetrone |

InChI |

InChI=1S/C80H80N6O8/c1-11-21-23-25-31-81-55-35-51-61-45(73(87)83(77(51)91)39(13-3)14-4)29-27-43-59-47(33-49-63-53(79(93)85(75(49)89)41(17-7)18-8)37-57(81)69(71(59)63)67(55)65(43)61)48-34-50-64-54(80(94)86(76(50)90)42(19-9)20-10)38-58-70-68-56(82(58)32-26-24-22-12-2)36-52-62-46(30-28-44(66(62)68)60(48)72(64)70)74(88)84(78(52)92)40(15-5)16-6/h27-30,33-42H,11-26,31-32H2,1-10H3 |

InChI Key |

DKEFXUHKLOEGCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C2=C3C4=C(C=CC5=C4C(=C2)C(=O)N(C5=O)C(CC)CC)C6=C(C=C7C8=C6C3=C1C=C8C(=O)N(C7=O)C(CC)CC)C9=C1C2=C3C4=C(C=C2)C(=O)N(C(=O)C4=CC2=C3C3=C(N2CCCCCC)C=C2C(=C13)C(=C9)C(=O)N(C2=O)C(CC)CC)C(CC)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)

![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)

![(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol](/img/structure/B11937967.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11937976.png)